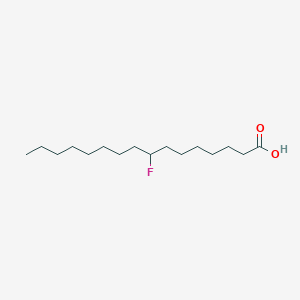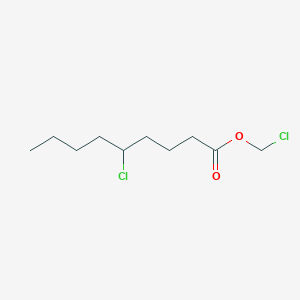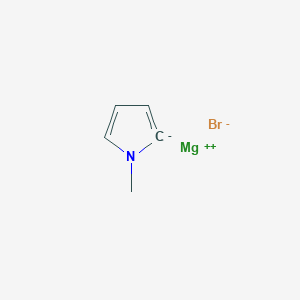
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- is an organometallic compound that features a magnesium atom bonded to a bromo(1-methyl-1H-pyrrol-2-yl) group. This compound is of significant interest in organic synthesis due to its reactivity and utility in forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- typically involves the reaction of 1-methyl-1H-pyrrole with magnesium and bromine. This reaction is carried out under an inert atmosphere, often using a solvent such as tetrahydrofuran (THF) to stabilize the reactive intermediates. The reaction conditions usually require low temperatures to prevent decomposition of the product .
Industrial Production Methods
On an industrial scale, the production of magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- follows similar principles but is optimized for larger quantities. Continuous flow reactors and automated systems are employed to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.
Chemical Reactions Analysis
Types of Reactions
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: It can be reduced to form different organomagnesium compounds.
Substitution: It participates in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as lithium aluminum hydride.
Nucleophiles: Such as alkyl halides or aryl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield pyrrole oxides, while substitution reactions can produce a variety of substituted pyrrole derivatives .
Scientific Research Applications
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is used in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- exerts its effects involves the formation of reactive intermediates that facilitate various chemical transformations. The magnesium atom acts as a Lewis acid, coordinating with electron-rich species and stabilizing transition states. This enhances the reactivity of the compound and allows for efficient bond formation .
Comparison with Similar Compounds
Similar Compounds
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)-: Unique due to its specific structure and reactivity.
Magnesium, bromo(1-methyl-1H-pyrazol-4-yl)-: Similar in structure but differs in the heterocyclic ring, leading to different reactivity and applications.
Magnesium, bromo(1-methyl-1H-imidazol-2-yl)-: Another similar compound with a different heterocyclic ring, used in different synthetic applications.
Uniqueness
Magnesium, bromo(1-methyl-1H-pyrrol-2-yl)- is unique due to its specific reactivity profile, which makes it particularly useful in the synthesis of complex organic molecules. Its ability to participate in a wide range of reactions, including oxidation, reduction, and substitution, sets it apart from other similar compounds .
Properties
CAS No. |
87236-62-2 |
|---|---|
Molecular Formula |
C5H6BrMgN |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
magnesium;1-methyl-2H-pyrrol-2-ide;bromide |
InChI |
InChI=1S/C5H6N.BrH.Mg/c1-6-4-2-3-5-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
InChI Key |
QFMFEGQKVJEPIP-UHFFFAOYSA-M |
Canonical SMILES |
CN1C=CC=[C-]1.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-3,4-dimethyl-1H-indol-2-yl]-2-oxoacetamide](/img/structure/B14416164.png)
![Acetamide, N-[4-[3-(4-methoxyphenyl)-1-oxo-2-propenyl]phenyl]-](/img/structure/B14416166.png)

![1-(4-Fluorobicyclo[2.2.1]heptan-1-yl)ethan-1-one](/img/structure/B14416175.png)
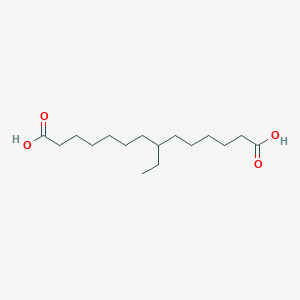
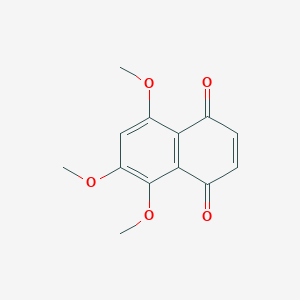
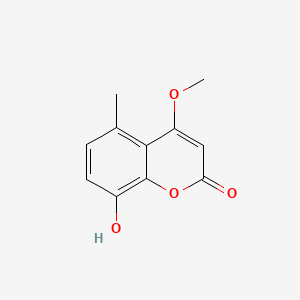
![1-[Ethoxy(phenyl)methoxy]-4-methylbenzene](/img/structure/B14416204.png)
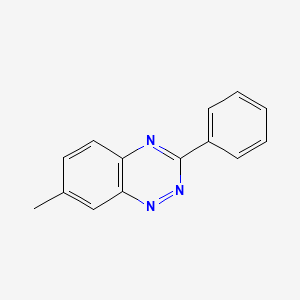
![7-Chloro-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-indole-2,3-dione](/img/structure/B14416208.png)
